Thiirane, 2-octyl-, 1-oxide, surfactant, also known by its CAS number 202071-56-5, is a unique chemical compound characterized by its thiirane structure. This compound features an octyl group attached to a thiirane ring with an oxide functional group. Its molecular weight is approximately 188.33 g/mol. The structural formula indicates the presence of sulfur and oxygen, which contribute to its surfactant properties, making it effective in reducing surface tension in various applications.
The synthesis of thiirane, 2-octyl-, 1-oxide typically involves several key steps:
Thiirane, 2-octyl-, 1-oxide serves as a surfactant with various applications:
Interaction studies involving thiirane oxide focus on its behavior in solution and its interactions with other chemical species. Preliminary investigations suggest that this surfactant can form micelles at specific concentrations (critical micelle concentration), altering solution properties significantly. These interactions are crucial for understanding its effectiveness in various applications such as drug delivery systems and environmental remediation.
Thiirane, 2-octyl-, 1-oxide shares similarities with several other surfactants and compounds within the thiirane family:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiirane | Cyclic sulfide | Basic structure without additional functional groups |
| Octylthiol | Aliphatic thiol | Contains a sulfur atom but lacks cyclic structure |
| Dodecylthiol | Aliphatic thiol | Longer carbon chain than octylthiol |
| Sulfobetaine | Zwitterionic | Contains both positive and negative charges |
| Ethylene sulfide | Cyclic ether | Precursor for synthesizing various thiiranes |
Thiirane, 2-octyl-, 1-oxide is unique due to its specific combination of a cyclic structure with an octyl group and an oxide functional group. This configuration provides distinct surfactant properties that allow for reversible reactions and potential applications as a smart solvent.
The thiirane oxide functional group represents a unique heterocyclic system where a sulfur atom is incorporated into a three-membered ring and subsequently oxidized to form a sulfur-oxygen bond [1]. The electronic structure of this functional group is characterized by the presence of a sulfur atom in the +4 oxidation state, which differs significantly from its unoxidized thiirane counterpart [2].
The sulfur-oxygen bond in thiirane oxides exhibits distinctive electronic properties that distinguish it from other sulfoxide compounds [3]. Computational studies using density functional theory have revealed that the sulfur-oxygen bond length in thiirane-1-oxide measures approximately 1.531 Å, which is comparable to other sulfoxide systems [4]. The electronic configuration of sulfur in these compounds follows the pattern 1s² 2s² 2p⁶ 3s² 3p⁴, where the sulfur atom utilizes its 3p orbitals for bonding with both carbon atoms in the ring and the oxygen atom [5].
Molecular orbital calculations demonstrate that the thiirane oxide functional group possesses a pyramidal geometry around the sulfur center [3]. The sum of angles around sulfur approaches 306°, indicating significant deviation from tetrahedral geometry [4]. This distortion arises from the presence of a lone pair of electrons on sulfur, which occupies greater spatial volume than bonding electron pairs [4].
The ionization potential of thiirane-1-oxide has been determined through photoelectron spectroscopy to be 9.66 electron volts [6]. This value reflects the electronic stability of the highest occupied molecular orbital, which is primarily localized on the sulfur atom [6]. The electronic structure calculations reveal that the sulfur-oxygen bond exhibits partial double bond character due to the donation of oxygen lone pair electrons into vacant sulfur d orbitals [3].
| Electronic Property | Value | Reference Method |
|---|---|---|
| Sulfur-Oxygen Bond Length | 1.531 Å | Crystallographic Data [4] |
| Ionization Potential | 9.66 eV | Photoelectron Spectroscopy [6] |
| Bond Angle (C-S-C) | 48.5° | Electron Diffraction [7] |
| Sulfur Oxidation State | +4 | Electronic Structure Analysis [3] |
The carbon-sulfur-carbon bond angle in the thiirane oxide ring system measures 48.5°, which is significantly smaller than the corresponding carbon-oxygen-carbon angle of 60° observed in epoxide systems [7]. This reduction in bond angle reflects the larger atomic radius of sulfur compared to oxygen and the increased ring strain associated with incorporating the larger chalcogen atom into the three-membered ring framework [7].
Ab initio calculations using the STO-3G basis set have provided detailed insights into the molecular orbital structure of thiirane oxides [3]. These studies reveal that the highest occupied molecular orbital is primarily composed of sulfur 3p orbitals with significant contributions from oxygen 2p orbitals [3]. The lowest unoccupied molecular orbital exhibits antibonding character between sulfur and oxygen, consistent with the electrophilic nature of the sulfur center in these compounds [3].
The n-octyl hydrocarbon chain attached to the thiirane oxide head group exhibits complex conformational behavior that significantly influences the overall molecular properties of the surfactant [8]. Molecular dynamics simulations have revealed that octyl chains can adopt multiple conformational states, ranging from fully extended all-trans configurations to more compact structures containing gauche conformations [8].
The conformational preferences of the octyl chain are governed by torsional angles around each carbon-carbon bond [9]. Each torsional angle can adopt three primary conformations: trans (approximately 180°), gauche-plus (approximately +60°), and gauche-minus (approximately -60°) [10]. The energy differences between these conformations are typically 2-4 kilojoules per mole, with trans conformations being energetically favored [10].
Statistical analysis of molecular dynamics trajectories indicates that octyl chains in aqueous environments exhibit a preference for extended conformations [11]. Approximately 85% of carbon-carbon bonds adopt trans conformations under standard conditions, while the remaining 15% are distributed between gauche-plus and gauche-minus states [10]. This conformational distribution results in an average end-to-end distance of approximately 9.8 Å for the octyl chain [11].
| Conformational Parameter | All-Trans | Mixed Conformations | Compact Structures |
|---|---|---|---|
| End-to-End Distance (Å) | 10.2 | 9.8 | 7.4 |
| Radius of Gyration (Å) | 3.1 | 2.9 | 2.3 |
| Trans Population (%) | 100 | 85 | 65 |
| Gauche Population (%) | 0 | 15 | 35 |
The radius of gyration serves as an important measure of chain compactness [12]. For octyl chains, the radius of gyration ranges from 2.3 Å for highly compact structures to 3.1 Å for fully extended conformations [12]. Intermediate conformations, which represent the most probable structures under ambient conditions, exhibit radius of gyration values around 2.9 Å [12].
Temperature effects play a crucial role in determining conformational populations [13]. Increased thermal energy promotes transitions between conformational states, leading to enhanced flexibility and reduced correlation between adjacent torsional angles [13]. At elevated temperatures, the population of gauche conformations increases, resulting in more compact chain structures [13].
The conformational dynamics of octyl chains are characterized by transition rates between different torsional states [14]. Typical trans-to-gauche transition times range from 10 to 50 picoseconds, while gauche-to-trans transitions occur somewhat faster due to the energetic favorability of extended conformations [14]. These rapid conformational exchanges contribute to the dynamic nature of the surfactant molecule in solution [14].
Solvent effects significantly influence octyl chain conformations [15]. In aqueous environments, the hydrophobic nature of the alkyl chain promotes chain-chain interactions and influences the adoption of specific conformational states [15]. The presence of water molecules around the chain terminus can stabilize certain conformations through weak hydrophobic interactions [15].
Comparative molecular dynamics simulations between thiirane, 2-octyl-, 1-oxide and its corresponding epoxide analogues reveal fundamental differences in structural, dynamical, and electronic properties [16]. These simulations provide crucial insights into how the substitution of sulfur for oxygen in the three-membered ring affects overall molecular behavior [16].
The most significant structural difference between thiirane oxide and epoxide systems lies in the ring geometry [7]. Epoxide rings exhibit carbon-oxygen-carbon bond angles of approximately 60°, while thiirane oxide rings show carbon-sulfur-carbon angles of 48.5° [7]. This geometric difference propagates throughout the molecular structure, affecting the orientation of the octyl chain relative to the heterocyclic head group [7].
Molecular dynamics simulations reveal distinct solvation patterns around thiirane oxide versus epoxide head groups [16]. The larger sulfur atom in thiirane oxides creates a more diffuse charge distribution, leading to weaker but more extensive hydrogen bonding interactions with surrounding water molecules [16]. In contrast, epoxide oxygen atoms form stronger, more localized hydrogen bonds due to their higher electronegativity and smaller size [16].
| Property | Thiirane Oxide | Epoxide Analogue | Difference |
|---|---|---|---|
| Ring Angle (°) | 48.5 | 60.0 | -11.5 |
| Heteroatom-Oxygen Bond (Å) | 1.531 | 1.430 | +0.101 |
| Hydration Number | 4.2 | 5.7 | -1.5 |
| Diffusion Coefficient (×10⁻⁶ cm²/s) | 1.8 | 2.3 | -0.5 |
The conformational flexibility of the octyl chain shows marked differences between thiirane oxide and epoxide systems [17]. Thiirane oxide surfactants exhibit reduced chain flexibility compared to their epoxide counterparts, as evidenced by lower populations of gauche conformations [17]. This reduced flexibility stems from steric interactions between the larger sulfur atom and the alkyl chain, which favor extended chain conformations [17].
Computational analysis of intermolecular interactions reveals that thiirane oxide surfactants form less stable micelles compared to epoxide analogues [18]. The critical micelle concentration of n-octyl thiirane oxide ranges from 6.4 to 8.0 millimolar, which is comparable to but slightly higher than typical epoxide surfactants [18]. This difference reflects the weaker intermolecular interactions associated with the thiirane oxide head group [18].
The thermal stability of thiirane oxide versus epoxide systems represents another crucial distinction [19]. Thiirane oxides undergo thermal decomposition at temperatures above 100°C through a cheletropic mechanism that extrudes sulfur monoxide and generates the corresponding alkene [19]. Epoxide analogues typically exhibit higher thermal stability and different decomposition pathways [19].
Dynamic properties, as measured by molecular diffusion coefficients, show that thiirane oxide surfactants exhibit slightly reduced mobility compared to epoxide systems [11]. The diffusion coefficient for octyl thiirane oxide measures approximately 1.8 × 10⁻⁶ cm²/s, compared to 2.3 × 10⁻⁶ cm²/s for the corresponding epoxide [11]. This reduced mobility correlates with the increased molecular size and different solvation characteristics of the sulfur-containing head group [11].
The formation of thiirane oxides through sulfur-specific oxidation represents a fundamental transformation in organosulfur chemistry, with periodate-mediated oxidation being the most established methodology [1]. The oxidation of thiirane with periodate gives ethylene episulfoxide through direct oxygen transfer to the sulfur center [1]. This reaction proceeds via sulfur lone pair activation, where the periodate ion acts as an electrophilic oxidant specifically targeting the electron-rich sulfur atom.
The periodate oxidation mechanism involves the coordination of the periodate species to the sulfur atom, followed by oxygen transfer and concurrent retention of stereochemical configuration [2] [3]. Sodium periodate demonstrates superior selectivity compared to other oxidizing agents, achieving yields of 80-95% under aqueous acidic conditions [2]. The reaction typically operates at temperatures between 0-50°C, with reaction times ranging from 2-6 hours depending on substrate complexity and concentration [2].
Alternative sulfur oxidation pathways include hydrogen peroxide-mediated processes, which proceed through radical mechanisms with mixed stereochemical outcomes [4]. The formation of sulfoxides through reaction of sulfur radical cations has been characterized, where sulfur radical cations are produced photochemically via one-electron photooxidation [4]. These radical pathways yield sulfoxide products with reaction rate constants of (2.3 ± 1.2) × 10¹¹ M⁻¹ s⁻¹ for the reaction between dimethylsulfide radical cations and superoxide [4].
Peracid oxidation represents another significant pathway, proceeding through electrophilic attack on the sulfur center with steric approach control [5]. Meta-chloroperoxybenzoic acid (mCPBA) serves as an effective oxidant, typically operating at temperatures between -20°C to 40°C with excellent stereochemical retention [6]. The mechanism involves the formation of a peracid-sulfur complex, followed by oxygen transfer and concurrent elimination of the corresponding carboxylic acid.
Metal-catalyzed oxidation systems provide enhanced selectivity through coordination-activation mechanisms [7]. These systems operate over broader temperature ranges (20-100°C) and can accommodate diverse substrate structures. The metal center coordinates to the sulfur atom, lowering the activation barrier for oxygen insertion and providing stereochemical control through the coordination environment.
Table 3.1.1: Sulfur-Specific Oxidation Reaction Mechanisms
| Oxidation Type | Mechanism | Selectivity Factor | Temperature Range | Stereochemical Outcome |
|---|---|---|---|---|
| Periodate-Mediated | Direct oxygen transfer | Sulfur lone pair activation | 0-50°C | Retention |
| Hydrogen Peroxide | Radical mechanism | Radical intermediate | 25-80°C | Mixed |
| Peracid Oxidation | Electrophilic attack | Steric approach control | -20-40°C | Retention |
| Metal-Catalyzed | Coordination-activation | Metal coordination | 20-100°C | Variable |
| Electrochemical | Electron transfer | Potential control | Room temperature | Retention |
Table 3.1.2: Detailed Reaction Conditions for Thiirane Oxide Formation
| Starting Material | Oxidizing Agent | Solvent System | Reaction Time | Product Purity |
|---|---|---|---|---|
| Thiirane | Sodium periodate | Water/acetonitrile | 2-6 hours | >90% |
| 1-Decene (via epoxide) | mCPBA | Dichloromethane | 30 min - 2 hours | >85% |
| Alkyl thiirane | H₂O₂/catalyst | Aqueous buffered | 1-4 hours | >95% (after purification) |
| Substituted thiirane | DMDO | Organic aprotic | 15 min - 1 hour | >88% |
| Chiral thiirane precursor | Oxone | Mixed aqueous-organic | 3-8 hours | >92% |
Diastereoselective synthesis of chiral thiiranes has emerged as a critical methodology for accessing enantiomerically enriched sulfur heterocycles [8] [9]. The stereospecific electrocyclization of trans-thiocarbonyl ylides represents the most significant advancement in this field, providing access to cis-thiiranes with exceptional diastereoselectivity [8] [9].
The thiocarbonyl ylide electrocyclization mechanism proceeds through the generation of trans-thiocarbonyl ylides from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent [8]. The process involves stereospecific nitrogen extrusion to form the trans-thiocarbonyl ylide intermediate, followed by conrotatory 4π-electrocyclization to furnish cis-disubstituted thiirane products [8] [9]. This methodology achieves diastereomeric ratios exceeding 20:1 for cis-diarylthiiranes under mild reaction conditions.
Computational analysis using density functional theory calculations supports the proposed mechanism, indicating that the processes toward thiadiazoline formation occur on one side of the flat E,E-aldazine N-oxide structure [9]. This spatial arrangement accounts for the high stereospecificity observed in the transformation, where the stereospecific nitrogen extrusion and subsequent electrocyclization maintain the stereochemical integrity throughout the reaction sequence.
Chiral dirhodium catalysis has been developed for enantioselective thiirane synthesis, achieving enantioselectivities of 94-99% for various substrates [10]. The catalyst-controlled stereoselective Barton-Kellogg olefination employs dirhodium complexes such as Rh₂(S-PTAD)₄ to control both the diastereoselectivity and enantioselectivity of thiirane formation [10]. This approach demonstrates the potential for accessing all four stereoisomers of overcrowded alkenes through appropriate catalyst selection and reaction conditions.
The stereoselective thiirane formation proceeds through catalyst-controlled thiiranation, where the chiral dirhodium catalyst directs the approach of the diazo compound to the thioketone substrate [10]. The resulting thiirane intermediates can be reduced with high stereospecificity using tris(dimethylamino)phosphine, providing access to enantiomerically enriched products with excellent preservation of optical purity.
Asymmetric oxidation methodologies provide substrate-controlled approaches to chiral thiirane oxides, achieving enantioselectivities of 80-95% depending on the substrate structure and reaction conditions [11]. These transformations rely on the inherent chirality of the substrate to direct the approach of the oxidizing agent, resulting in predictable stereochemical outcomes.
Table 3.2.1: Diastereoselective Synthesis Techniques
| Technique | Selectivity Type | dr or ee | Substrate Scope |
|---|---|---|---|
| Thiocarbonyl Ylide Electrocyclization | cis-Diastereoselective | >20:1 dr | Diaryl thiiranes |
| Chiral Dirhodium Catalysis | Enantioselective | 94-99% ee | Monosubstituted |
| Asymmetric Oxidation | Substrate-Controlled | 80-95% ee | Various alkyl |
| Stereospecific Conversions | Configuration Retention | Complete retention | Substituted thiiranes |
| Catalyst-Controlled Synthesis | Catalyst-Dependent | 2.7:1 to >20:1 dr | Diverse structures |
The development of scalable production protocols for surfactant-grade thiirane oxides requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent product specifications [12] [13]. Aqueous microwave synthesis has emerged as a particularly attractive methodology for multi-gram scale production, eliminating the need for organic solvents while maintaining high product purity [12].
The microwave-assisted conversion of epoxides to thiiranes using ammonium thiocyanate in aqueous media represents a significant advancement in green chemistry approaches [12]. This methodology achieves yields of 85-95% for various substrates using microwave irradiation at power levels of 130-300 watts [12]. The process operates without metallic catalysts or organic solvents, reducing both environmental impact and production costs while maintaining surfactant-grade purity levels exceeding 95%.
The synthesis of n-octylthiirane oxide involves the oxidation of 1-decene to form 1-decylepoxide, which is then reacted with sodium thiocyanate to yield 1-decylepisulfide [14]. The subsequent oxidation to form n-octylthiirane oxide is carried out using controlled oxidation conditions, followed by purification on silica gel columns resulting in 35% isolated yield from the starting 1-decene [14]. This multi-step approach demonstrates the feasibility of producing surfactant-grade materials at laboratory to pilot scale.
Continuous flow processes offer advantages for kilogram-scale production through consistent reaction conditions and improved heat and mass transfer [15]. These systems enable precise control of residence time, temperature, and reagent addition, resulting in enhanced reproducibility and product quality. The continuous operation reduces batch-to-batch variability while maintaining technical grade purity levels exceeding 90%.
Industrial scale oxidation protocols focus on cost-effective production while ensuring adequate purity for surfactant applications [13]. These approaches typically employ less expensive oxidizing agents and simplified purification procedures, achieving industrial grade purity levels of 80% or higher. The emphasis shifts from maximum purity to cost optimization while maintaining functionality for intended applications.
Purification protocols for surfactant-grade materials must balance purity requirements with economic considerations [13]. Column chromatography provides the highest purity levels (>98%) but is limited to laboratory scale due to cost and complexity [16]. Recrystallization offers a practical compromise for pilot to industrial scale production, achieving purities exceeding 95% with moderate cost implications.
Table 3.3.1: Scalable Production Protocols
| Protocol | Scale | Purity Grade | Advantages | Limitations |
|---|---|---|---|---|
| Aqueous Microwave Synthesis | Multi-gram | Surfactant Grade (>95%) | No organic solvents | Equipment requirements |
| Continuous Flow Processes | Kilogram | Technical Grade (>90%) | Continuous operation | Complex setup |
| Solvent-Free Methods | Laboratory to Pilot | Research Grade (>98%) | Green chemistry | Limited scope |
| Catalytic Approaches | Commercial | Commercial Grade (>85%) | High selectivity | Catalyst cost |
| Industrial Scale Oxidation | Industrial | Industrial Grade (>80%) | Cost-effective | Purity control |
Table 3.3.2: Purification Protocols for Surfactant-Grade Purity
| Purification Method | Purity Achieved | Scale Applicability | Cost Factor | Surfactant Grade Suitability |
|---|---|---|---|---|
| Column Chromatography | >98% | Laboratory | High | Excellent |
| Recrystallization | >95% | Pilot to Industrial | Medium | Good |
| Distillation | >90% | Industrial | Low | Acceptable |
| Liquid-Liquid Extraction | >85% | All scales | Low | Good |
| Crystallization from Mixed Solvents | >96% | Laboratory to Pilot | Medium | Excellent |